molecular formula C22H34O5 B016804 Vitexilactone CAS No. 61263-49-8

Vitexilactone

Cat. No. B016804
CAS RN: 61263-49-8
M. Wt: 378.5 g/mol
InChI Key: FBWWXAGANVJTLU-HEXLTJKYSA-N
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Description

Synthesis Analysis

The synthesis of Vitexilactone and related compounds often involves complex organic reactions to construct the labdane skeleton. For instance, a highly efficient method for synthesizing spirolactones, which are crucial intermediates for producing labdane-type diterpenes including Vitexilactone, has been reported. This method employs treatment of δ,ε-unsaturated carboxylic acids with iodine and triphenylphosphine under mild conditions, leading to spirolactones with complete stereoselectivity (Bouanou et al., 2014).

Molecular Structure Analysis

Vitexilactone's structure is characterized by the labdane framework, a common structural motif among diterpenes. The molecular structure and absolute configuration of labdane-type diterpenes like Vitexilactone have been established through spectroscopic methods and computational analysis. These studies provide insights into the three-dimensional arrangement of atoms in Vitexilactone, contributing to our understanding of its reactivity and interaction with biological targets (Hoberg et al., 1999).

Chemical Reactions and Properties

Vitexilactone participates in various chemical reactions characteristic of diterpenes, such as oxidation and reduction processes. The labdane skeleton of Vitexilactone allows for functional modifications at multiple sites, enabling the synthesis of derivatives with altered biological activities. These chemical properties are crucial for the development of Vitexilactone as a pharmacological agent, facilitating the exploration of its therapeutic potential through structural modifications (Li et al., 2005).

Physical Properties Analysis

The physical properties of Vitexilactone, such as solubility, melting point, and crystalline structure, are essential for its formulation and delivery as a potential therapeutic agent. While specific studies focusing on the physical properties of Vitexilactone are scarce, the general physical characteristics of labdane-type diterpenes suggest that Vitexilactone is likely to possess similar properties, which can influence its bioavailability and pharmacokinetics.

Chemical Properties Analysis

Vitexilactone's chemical properties, including its reactivity and stability, are influenced by its labdane-type diterpene structure. The presence of functional groups within the Vitexilactone molecule determines its chemical behavior in biological systems and its interaction with other molecules. Understanding these properties is crucial for predicting Vitexilactone's pharmacological effects and its potential as a lead compound in drug development.

Scientific Research Applications

  • Anti-inflammatory Properties : Vitexilactone exhibits inhibitory effects on TNF-α and IL-1α production in human U937 macrophages, suggesting potential use in treating inflammation-related conditions (Wee et al., 2020). Additionally, Vitexilactone D inhibits TNF-α-induced NF-κB activation in HEK 293 cell lines, further indicating its anti-inflammatory potential (Fang et al., 2018).

  • Anticancer Activity : Studies have identified Vitexilactone as a new cell cycle inhibitor and apoptosis inducer, demonstrating potential in cancer treatment (Li et al., 2005).

  • Neurological and Endocrine Effects : Research shows Vitexilactone contributes to the dopaminergic activity of Vitex agnus-castus fruits, implying applications in neurological disorders (Hoberg et al., 2000). It is also implicated in treating premenstrual syndrome and related disorders (van Die et al., 2012).

  • Potential in Treating COVID-19 : Vitexilactone may inhibit the novel coronavirus by targeting TNF receptor-associated factor 5 (Khanal et al., 2021).

  • Insulin Sensitization and Metabolic Disorders : This compound shows similarities to rosiglitazone, a medication used in diabetes management, in inducing adipogenesis in preadipocytes (Nishina et al., 2017).

  • Antioxidant and Nephroprotective Effects : Vitexilactone demonstrates antioxidant properties and has been found to protect against cisplatin-induced kidney injury (Deniz et al., 2020).

  • Antimicrobial and Antiparasitic Activities : It has shown antimicrobial activity against drug-resistant strains like ESBL-producing E. coli and MRSA (Sichaem et al., 2019), and trypanocidal activity against Trypanosoma cruzi (Kiuchi et al., 2004).

  • Anxiolytic, Sedative Effects : Vitexilactone also exhibits anxiolytic and sedative properties, potentially useful in treating chronic diseases (Auniq et al., 2020).

Safety And Hazards

The safety data sheet of Vitexilactone suggests using safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator for handling . It also suggests keeping the product away from drains, water courses, or the soil .

properties

IUPAC Name

[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWWXAGANVJTLU-HEXLTJKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3)O)(CCCC2(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210164
Record name Vitexilactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitexilactone

CAS RN

61263-49-8
Record name Vitexilactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61263-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitexilactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitexilactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VITEXILACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP9QLE96R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
GY Deniz, E Laloglu, S Altun, N Yiğit… - Biotechnic & …, 2020 - Taylor & Francis
Cisplatin (CP) is an antineoplastic drug; however, owing to its nephrotoxicity, its clinical use is limited. We investigated whether vitexilactone (vitex) is a safe and effective treatment for …
Number of citations: 15 www.tandfonline.com
A Nishina, M Itagaki, D Sato, H Kimura, Y Hirai, N Phay… - Molecules, 2017 - mdpi.com
… vitexilactone increased GLUT4 in the cell membrane (Figure 6), although ROS and vitexilactone … Moreover, we found that both ROS and vitexilactone suppressed the phosphorylation …
Number of citations: 16 www.mdpi.com
E Hoberg, B Meier, O Sticher - Planta medica, 2000 - thieme-connect.com
… the standardization of rotundifuran (1), vitexilactone (2) and 6β,7β-… The concentration of vitexilactone was generally lower … 5.63 for rotundifuran, 2.73 for vitexilactone and 3.74 for 6β,7β…
Number of citations: 47 www.thieme-connect.com
H TAGUCHI - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
… This paper deals with the structure of a new diterpenoid, named vitexilactone (I), isolated from the leaves as well as a known iridoid glycoside, agnuside,º a known flavonoid, artemetine,…
Number of citations: 38 www.jstage.jst.go.jp
F Kiuchi, K Matsuo, M Ito, TK Qui… - Chemical and …, 2004 - jstage.jst.go.jp
… E (3),4) vitexifolin F (4),4) vitexilactone (5),5) 6acetoxy-9-hydroxy-13(14)-labden-16,15-olide (6),6) and previtexilactone (7)5) by comparison of their spectral data with those reported. …
Number of citations: 74 www.jstage.jst.go.jp
CJ Zheng, BK Huang, YB Wu, T Han… - Biochemical …, 2010 - kd.nsfc.gov.cn
… J ¼ 3.0, 3.0, 3.0 Hz in vitexilactone) and the chemical shift corresponding to the oxygenated … in vitexilactone). These data led to the assumption that 1 was a regioisomer of vitexilactone …
Number of citations: 20 kd.nsfc.gov.cn
Y KONDO, K SUGIYAMA, S NOZOE - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
Two labdane-diterpenes, vitexilactone and previtexilactone, instead of the previously described rotundifuran and prerotundifuran, have been isolated from the fruits of Vitex rotundifolia L…
Number of citations: 69 www.jstage.jst.go.jp
Z Hajdú, J Hohmann, P Forgo… - … Journal Devoted to …, 2007 - Wiley Online Library
… , two labdane‐type diterpenes, vitetrifolin B and C, were isolated by means of multiple chromatographic separations, together with the previously identified rotundifuran, vitexilactone …
Number of citations: 154 onlinelibrary.wiley.com
E Hoberg, J Orjala, B Meier, O Sticher - Phytochemistry, 1999 - Elsevier
… one new diterpene, 6β,7β-diacetoxy-13-hydroxy-labda-8,14-diene, as well as two previously described diterpenes (rotundifuran and vitexilactone) were isolated. All obtained …
Number of citations: 124 www.sciencedirect.com
RR Syahdi, A Mun'im, H Suhartanto, A Yanuar - Bioinformation, 2012 - ncbi.nlm.nih.gov
… Compound ranked on third position is vitexilactone, a diterpene from Vitex cannabifolia, V. … However, there was not any recent research that directly connects vitexilactone with HIV-1 …
Number of citations: 23 www.ncbi.nlm.nih.gov

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